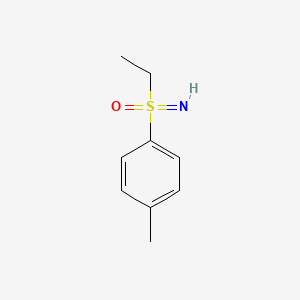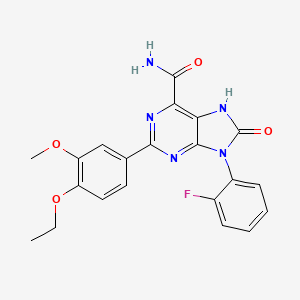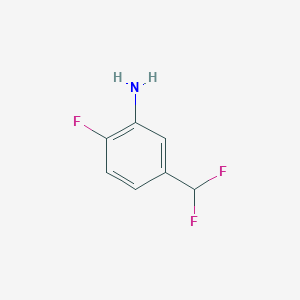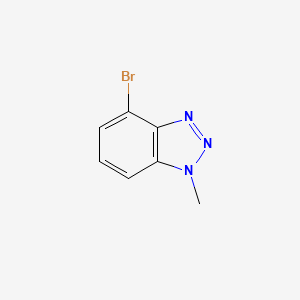
S-エチル-S-(p-トルイル)-スルホキシミン
説明
Sulfoximine, S-ethyl-S-(p-tolyl)- is an organosulfur compound characterized by the presence of a sulfoximine functional group. This compound is notable for its unique structural features, which include a sulfur atom bonded to both an ethyl group and a p-tolyl group. The sulfoximine functional group is known for its stability and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
科学的研究の応用
Sulfoximine, S-ethyl-S-(p-tolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: Sulfoximines are studied for their potential as enzyme inhibitors and as probes for biological systems.
Medicine: The compound has been investigated for its potential therapeutic applications, including as a component of drug candidates for various diseases.
Industry: In industrial chemistry, sulfoximines are used in the development of agrochemicals and as intermediates in the synthesis of polymers and other materials.
作用機序
Target of Action
Sulfoximines, including “Sulfoximine, S-ethyl-S-(p-tolyl)-”, are known to have significant applications in medicinal and biological chemistry . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . Their primary targets are often amide-forming enzymes such as γ-glutamylcysteine synthetase .
Mode of Action
The mode of action of sulfoximines involves their interaction with these target enzymes. The stereogenic sulfur center of sulfonimidates, a class of compounds to which sulfoximines belong, can act as viable chiral templates that can be employed in asymmetric syntheses . This allows them to interact with their targets in a specific manner, leading to changes in the enzyme’s activity.
Biochemical Pathways
The biochemical pathways affected by sulfoximines are those involving the targeted enzymes. For instance, the inhibition of γ-glutamylcysteine synthetase can affect the synthesis of glutathione, a crucial antioxidant in cells . The exact downstream effects can vary depending on the specific enzyme targeted and the biological context.
Result of Action
The result of sulfoximine action at the molecular and cellular level is typically the inhibition of the targeted enzyme’s activity. This can lead to changes in the biochemical pathways in which the enzyme is involved, potentially resulting in therapeutic effects .
Action Environment
The action, efficacy, and stability of sulfoximines can be influenced by various environmental factors. For instance, sulfonimidates, including sulfoximines, have been found to be labile under acidic conditions and susceptible to elevated temperatures . These factors can limit the applications of sulfoximines but can also be leveraged in certain contexts, such as in the synthesis of polymers .
生化学分析
Biochemical Properties
These interactions can lead to various biochemical reactions, including reductive and oxidative pathways, as well as C–S bond cleavage reactions .
Cellular Effects
It is known that sulfoximines can have significant effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Sulfoximine, S-ethyl-S-(p-tolyl)- is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfoximine, S-ethyl-S-(p-tolyl)- can change over time . This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Sulfoximine, S-ethyl-S-(p-tolyl)- can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Sulfoximine, S-ethyl-S-(p-tolyl)- is involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by various targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfoximine, S-ethyl-S-(p-tolyl)- typically involves the oxidation of sulfoxides or sulfides. One common method is the use of hypervalent iodine reagents to facilitate the NH transfer to sulfoxides, resulting in the formation of sulfoximines. This method is advantageous due to its high efficiency and selectivity. The reaction conditions often involve mild temperatures and the use of simple ammonia sources, making it a practical approach for large-scale synthesis.
Industrial Production Methods
In industrial settings, the production of sulfoximine, S-ethyl-S-(p-tolyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, the scalability of the hypervalent iodine-mediated NH transfer method makes it suitable for industrial applications.
化学反応の分析
Types of Reactions
Sulfoximine, S-ethyl-S-(p-tolyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfoximine functional group, which can participate in multiple reaction pathways.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, can be used to oxidize sulfoximines to sulfonimidates.
Reduction: Reducing agents like lithium aluminum hydride can reduce sulfoximines to the corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, with reagents such as alkyl halides or aryl halides being commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of sulfoximine, S-ethyl-S-(p-tolyl)- can yield sulfonimidates, while reduction can produce sulfides.
類似化合物との比較
Sulfoximine, S-ethyl-S-(p-tolyl)- can be compared with other similar compounds, such as sulfonimidates and sulfonamides:
Sulfonimidates: These compounds also contain a sulfur atom bonded to nitrogen and oxygen atoms, but they differ in their oxidation state and reactivity. Sulfonimidates are often used as intermediates in the synthesis of sulfoximines.
Sulfonamides: Sulfonamides have a sulfur atom bonded to a nitrogen atom and two oxygen atoms. They are widely used in medicinal chemistry as antibiotics and enzyme inhibitors.
The uniqueness of sulfoximine, S-ethyl-S-(p-tolyl)- lies in its structural features and the versatility of the sulfoximine functional group, which allows for a wide range of chemical transformations and applications.
: Molinstincts : RSC Publishing : MDPI : Chemical Society Reviews
特性
IUPAC Name |
ethyl-imino-(4-methylphenyl)-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYLFWNTQXLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29723-63-5 | |
| Record name | ethyl(imino)(4-methylphenyl)-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol](/img/structure/B2491864.png)


![(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2491870.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2491871.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2491872.png)

![4-Bromo-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2491876.png)
![N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide](/img/structure/B2491877.png)
![methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491878.png)
![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride](/img/structure/B2491879.png)
![1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2491881.png)
![3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B2491883.png)
![4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile](/img/structure/B2491886.png)
